molecular formula C13H13ClN4O4S2 B12749758 Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-chlorophenyl)sulfonyl)hydrazide CAS No. 124861-92-3

Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-chlorophenyl)sulfonyl)hydrazide

Cat. No.: B12749758
CAS No.: 124861-92-3
M. Wt: 388.9 g/mol
InChI Key: HBVWUULAFWVODN-UHFFFAOYSA-N
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Description

Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-chlorophenyl)sulfonyl)hydrazide is a complex organic compound that features a thiazole ring, a butanoic acid backbone, and a sulfonyl hydrazide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-chlorophenyl)sulfonyl)hydrazide typically involves multiple steps. One common method includes the reaction of 4-oxo-4-(2-thiazolylamino)butanoic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-chlorophenyl)sulfonyl)hydrazide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the butanoic acid backbone can be reduced to form alcohols.

    Substitution: The sulfonyl hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-chlorophenyl)sulfonyl)hydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-chlorophenyl)sulfonyl)hydrazide exerts its effects involves interactions with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl hydrazide group can form covalent bonds with nucleophilic sites in proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds such as 2-aminothiazole and 4-phenylthiazole share the thiazole ring structure.

    Sulfonyl hydrazides: Compounds like 4-methylbenzenesulfonyl hydrazide have similar functional groups.

Uniqueness

Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-chlorophenyl)sulfonyl)hydrazide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the thiazole ring and the sulfonyl hydrazide group allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

124861-92-3

Molecular Formula

C13H13ClN4O4S2

Molecular Weight

388.9 g/mol

IUPAC Name

4-[2-(4-chlorophenyl)sulfonylhydrazinyl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C13H13ClN4O4S2/c14-9-1-3-10(4-2-9)24(21,22)18-17-12(20)6-5-11(19)16-13-15-7-8-23-13/h1-4,7-8,18H,5-6H2,(H,17,20)(H,15,16,19)

InChI Key

HBVWUULAFWVODN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NNC(=O)CCC(=O)NC2=NC=CS2)Cl

Origin of Product

United States

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